

# Physical and chemical properties of Benzyl 2-(triphenylphosphoranylidene)acetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Benzyl 2-(triphenylphosphoranylidene)acetate

Cat. No.: B084202

[Get Quote](#)

## An In-depth Technical Guide to Benzyl 2-(triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Benzyl 2-(triphenylphosphoranylidene)acetate**, a crucial reagent in modern organic synthesis. This document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it offers detailed experimental protocols for its synthesis and its application in the Wittig reaction, a cornerstone for the stereoselective formation of alkenes. The guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, facilitating the effective and safe use of this versatile compound.

### Introduction

**Benzyl 2-(triphenylphosphoranylidene)acetate**, also known as (benzyloxycarbonylmethylene)triphenylphosphorane, is a stabilized phosphorus ylide.<sup>[1]</sup> Its significance in organic chemistry stems primarily from its role as a key reactant in the Wittig

reaction, a widely utilized method for the synthesis of  $\alpha,\beta$ -unsaturated esters from aldehydes and ketones.[2] The presence of the benzyl ester group allows for subsequent deprotection under mild conditions, offering a strategic advantage in multi-step syntheses of complex molecules, including pharmaceuticals and natural products. This guide aims to consolidate the available technical information on this reagent, providing a single point of reference for its properties and applications.

## Physical and Chemical Properties

**Benzyl 2-(triphenylphosphoranylidene)acetate** is a white to off-white crystalline powder under standard conditions.[3] It is stable under normal storage conditions, though it is noted to be hygroscopic and sensitive to air and moisture.[4] It is generally soluble in organic solvents like dichloromethane and ethyl acetate, with lower solubility in polar solvents.[5]

## Quantitative Physicochemical Data

The key physical and chemical properties of **Benzyl 2-(triphenylphosphoranylidene)acetate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>27</sub> H <sub>23</sub> O <sub>2</sub> P	[3]
Molecular Weight	410.44 g/mol	[3][6]
Melting Point	120-122 °C	[3][6]
Boiling Point (Predicted)	571.1 ± 43.0 °C at 760 mmHg	[7]
Density (Predicted)	1.19 ± 0.1 g/cm <sup>3</sup>	[7]
Appearance	White to off-white powder	[3]
Solubility	Soluble in dichloromethane, ethyl acetate; less soluble in polar solvents.	[5]

## Spectroscopic Data

The structural characterization of **Benzyl 2-(triphenylphosphoranylidene)acetate** is accomplished through various spectroscopic techniques. While a complete, unified dataset is not publicly available, the following represents typical spectral characteristics.

#### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is characterized by multiplets in the aromatic region (approximately  $\delta$  7.20-7.65 ppm) corresponding to the protons of the three phenyl groups on the phosphorus atom and the benzyl group.<sup>[8]</sup> A singlet for the benzylic protons ( $\text{CH}_2$ ) typically appears around  $\delta$  5.00 ppm.<sup>[8]</sup> The methine proton ( $=\text{CH}$ ) of the ylide moiety is expected to appear as a doublet due to coupling with the phosphorus atom ( $^2\text{JP-H}$ ), with a typical coupling constant of around 13.5 Hz.<sup>[8][9]</sup>
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show a series of signals in the aromatic region (typically  $\delta$  125-140 ppm). The carbonyl carbon of the ester group is expected in the range of  $\delta$  165-175 ppm. The benzylic carbon and the ylidic carbon will also have characteristic chemical shifts.

#### 2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands are expected for:

- C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1735-1750  $\text{cm}^{-1}$ .<sup>[10]</sup>
- C=C Stretch (Alkene of ylide): A medium intensity band is expected around 1620-1680  $\text{cm}^{-1}$ .<sup>[10]</sup>
- C-O Stretch (Ester): Strong bands are expected in the 1000-1300  $\text{cm}^{-1}$  region.<sup>[10]</sup>
- Aromatic C-H Stretch: Bands will appear around 3000-3100  $\text{cm}^{-1}$ .<sup>[11]</sup>
- Aliphatic C-H Stretch: Bands will appear around 2850-3000  $\text{cm}^{-1}$ .<sup>[11]</sup>

#### 2.2.3. Mass Spectrometry (MS)

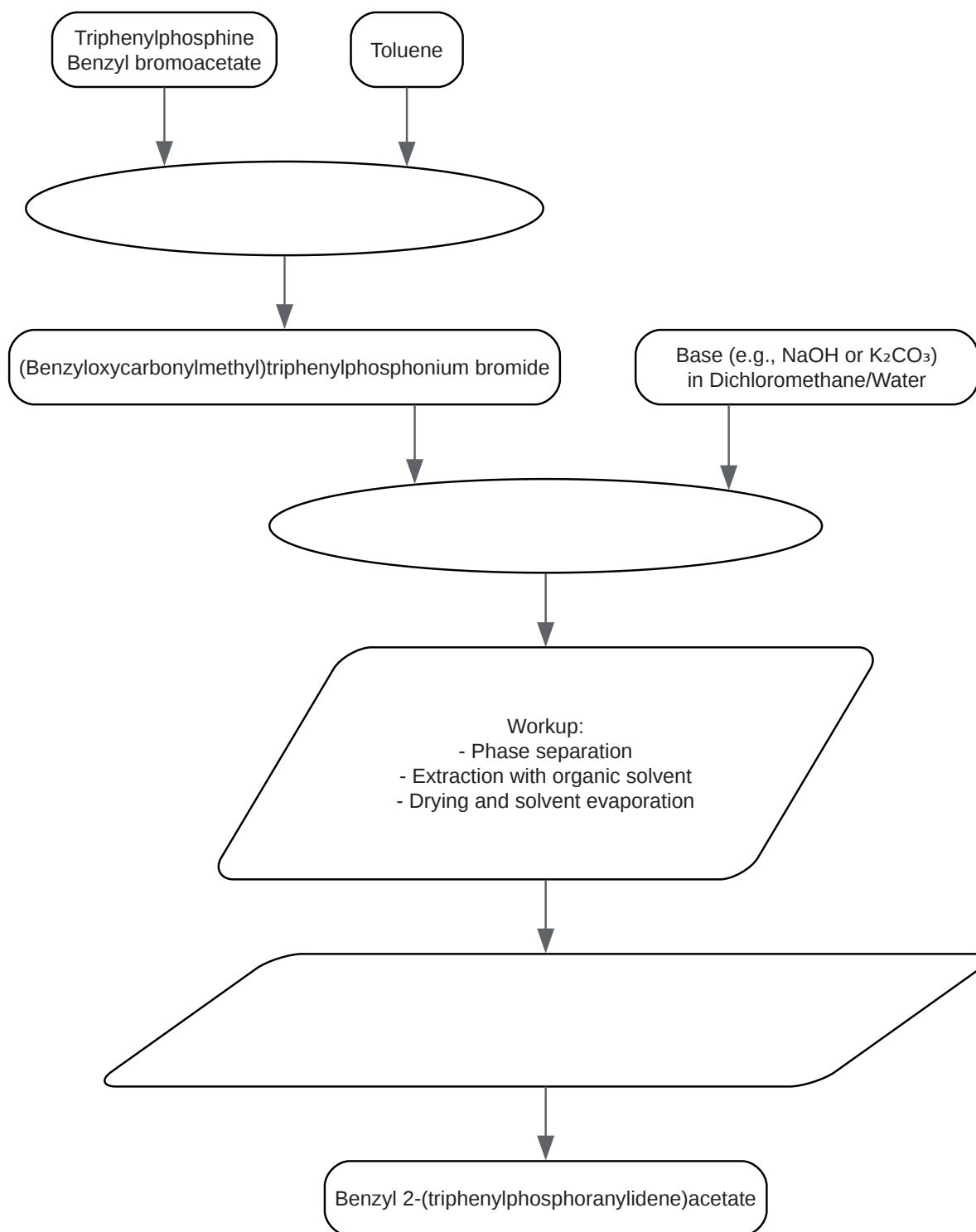
The mass spectrum should show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound ( $m/z = 410.44$ ). Common fragmentation patterns would involve the loss of the benzyl group or other fragments related to the triphenylphosphine moiety.

## Experimental Protocols

### Synthesis of Benzyl 2-(triphenylphosphoranylidene)acetate

A common method for the synthesis of stabilized phosphorus ylides involves a two-step process: formation of a phosphonium salt followed by deprotonation with a base.

Workflow for the Synthesis of **Benzyl 2-(triphenylphosphoranylidene)acetate**



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Benzyl 2-(triphenylphosphoranylidene)acetate**.

Detailed Methodology:

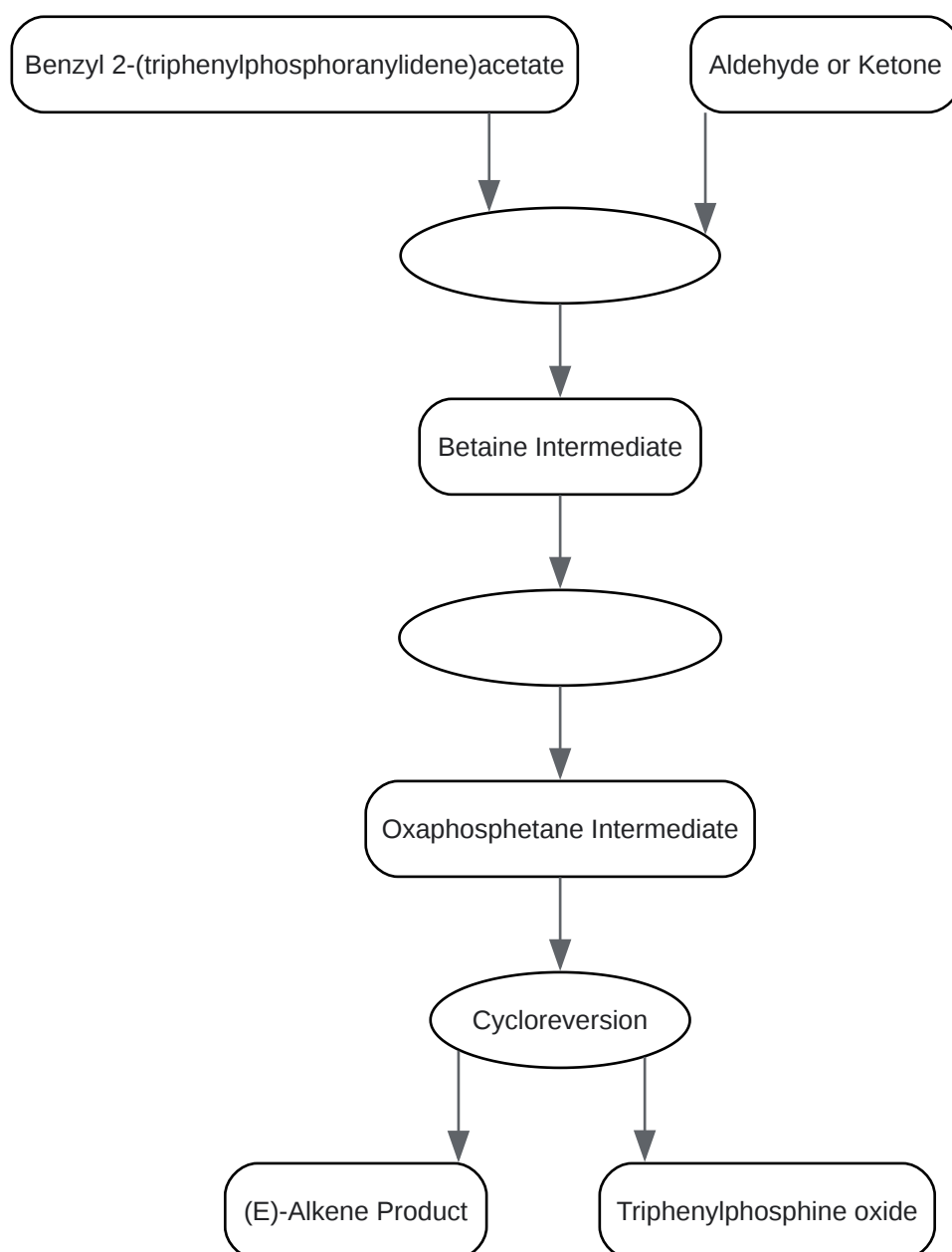
- Phosponium Salt Formation:
  - To a solution of triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene, add benzyl bromoacetate (1.0 equivalent).
  - Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
  - Cool the reaction mixture to room temperature, which may result in the precipitation of the phosphonium salt.
  - Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. Dry the resulting (benzyloxycarbonylmethyl)triphenylphosphonium bromide salt under vacuum.
- Ylide Formation:
  - Suspend the dried phosphonium salt in a biphasic solvent system, such as dichloromethane and an aqueous solution of a mild base (e.g., sodium hydroxide or potassium carbonate).
  - Stir the mixture vigorously at room temperature. The deprotonation of the phosphonium salt occurs at the interface, and the resulting ylide dissolves in the organic layer.
  - After the reaction is complete, separate the organic layer.
  - Wash the organic layer with water and then with brine.
  - Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ).
  - Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **Benzyl 2-(triphenylphosphoranylidene)acetate**.

- Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

## Wittig Reaction using Benzyl 2-(triphenylphosphoranylidene)acetate

The Wittig reaction with a stabilized ylide such as **Benzyl 2-(triphenylphosphoranylidene)acetate** typically yields the (E)-alkene as the major product.

Mechanism of the Wittig Reaction



[Click to download full resolution via product page](#)

Caption: The mechanistic pathway of the Wittig reaction.

Detailed Methodology (Example with Benzaldehyde):

- Reaction Setup:
  - Dissolve **Benzyl 2-(triphenylphosphoranylidene)acetate** (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
  - Add benzaldehyde (1.0 equivalent) to the solution at room temperature.
- Reaction Execution:
  - Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials and the formation of the product.
- Workup and Purification:
  - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
  - The crude product will be a mixture of the desired alkene (benzyl cinnamate) and triphenylphosphine oxide.
  - Purify the crude mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the alkene product from the triphenylphosphine oxide byproduct.
  - Combine the fractions containing the pure product and evaporate the solvent to obtain the purified benzyl cinnamate.

## Safety and Handling



**Benzyl 2-(triphenylphosphoranylidene)acetate** is harmful if swallowed or inhaled and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. As it is sensitive to air and moisture, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[4]

## Applications in Research and Development

The primary application of **Benzyl 2-(triphenylphosphoranylidene)acetate** is in the synthesis of  $\alpha,\beta$ -unsaturated esters via the Wittig reaction. This reaction is a powerful tool in organic synthesis and is frequently employed in the construction of complex molecules with diverse biological activities. Its utility is found in:

- **Pharmaceutical Development:** As an intermediate in the synthesis of various active pharmaceutical ingredients.[1]
- **Natural Product Synthesis:** In the construction of complex natural product backbones.
- **Materials Science:** In the preparation of polymers and other advanced materials.[1]

## Conclusion

**Benzyl 2-(triphenylphosphoranylidene)acetate** is a highly valuable and versatile reagent in organic synthesis. Its ability to reliably form (E)- $\alpha,\beta$ -unsaturated esters makes it an indispensable tool for chemists in academia and industry. This technical guide has provided a detailed summary of its physical and chemical properties, spectroscopic data, and experimental protocols for its synthesis and use. By adhering to the outlined procedures and safety precautions, researchers can effectively and safely leverage the synthetic potential of this important compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | C27H23O2P | CID 3862746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. Benzyl(triphenylphosphoranylidene)acetate - Georganics [georganics.sk]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 苄基(三苯基膦)乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. echemi.com [echemi.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of Benzyl 2-(triphenylphosphoranylidene)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084202#physical-and-chemical-properties-of-benzyl-2-triphenylphosphoranylidene-acetate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)